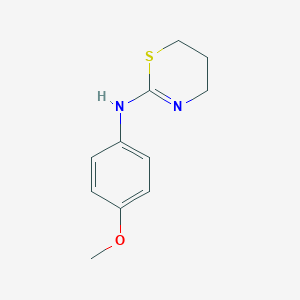

N-(4-methoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

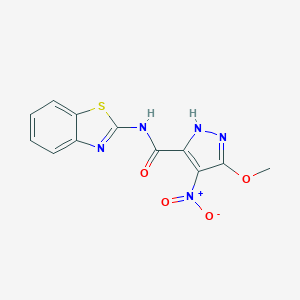

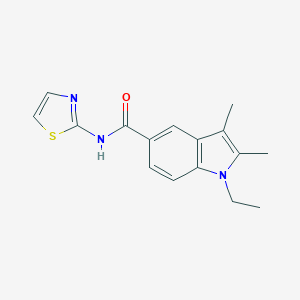

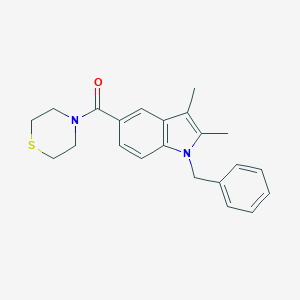

“N-(4-methoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine” is a complex organic compound. It contains a methoxyphenyl group (a benzene ring with a methoxy (-OCH3) and an amine (-NH2) substituent), and a 1,3-thiazine ring, which is a six-membered ring containing one nitrogen atom, one sulfur atom, and four carbon atoms .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,3-thiazine ring and the methoxyphenyl group. The electronic characteristics of the compound could be influenced by these functional groups .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. The amine group might participate in acid-base reactions, while the aromatic ring might undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amine and methoxy groups might influence its solubility properties .Aplicaciones Científicas De Investigación

Synthesis Techniques and Chemical Reactions

N-(4-methoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine and its derivatives are synthesized through various chemical reactions, often involving thionation, cyclization, and Michael type additions. For instance, the thionation and cyclization of N-(ω-halogenoalkyl)-substituted amides with Lawesson's reagent lead to the formation of 5,6-dihydro-4H-1,3-thiazines among other compounds (Kodama, Ori, & Nishio, 2005). Similarly, the reaction of N-(2-methoxycarbonylphenyl)thiocarbamate and related compounds with nucleophilic reagents produces various 2-substituted and 2,4-disubstituted 4(3H)quinazolinones, highlighting a versatile approach in heterocyclic chemistry (Dean & Papadopoulos, 1982).

Biological Activities

Derivatives of this compound exhibit a range of biological activities. For example, specific derivatives have shown high antiradical and anti-inflammatory activities, as determined through structural analysis and biological testing (Kulakov et al., 2015). Additionally, certain compounds in this class have demonstrated potent anthelmintic and antibacterial activities, suggesting potential for development into novel therapeutic agents (Bhandari & Gaonkar, 2016).

Anticancer Potential

The structure-activity relationship studies of this compound derivatives have identified compounds with significant antiproliferative effects against various cancer cell lines. For instance, certain derivatives have been synthesized as tubulin inhibitors, displaying moderate antiproliferative activity and highlighting their potential as anticancer agents (Sun et al., 2017). This is further supported by studies that designed and synthesized derivatives aimed at evaluating their anticancer efficacy, with several compounds showing good to moderate activity in cancer cell lines (Yakantham, Sreenivasulu, & Raju, 2019).

Mecanismo De Acción

Target of Action

Similar compounds have been reported to target egfr and vegfr-2, which are associated with the progression of triple-negative breast cancer .

Mode of Action

It’s worth noting that similar compounds have been found to inhibit egfr and vegfr-2 through molecular docking and dynamic simulation .

Biochemical Pathways

Compounds with similar structures have been associated with the egfr and vegfr-2 pathways, which are crucial in the progression of certain types of cancer .

Pharmacokinetics

Similar compounds have been reported to meet the admet and drug-likeness requirements without a single instance of lipinski’s rule of five violations . This suggests that these compounds may have good absorption, distribution, metabolism, excretion, and toxicity profiles.

Result of Action

Similar compounds have been found to exhibit promising inhibitory activities against egfr and vegfr-2, suggesting potential therapeutic applications in the treatment of certain types of cancer .

Action Environment

It’s worth noting that the efficacy of similar compounds can be influenced by various factors, including the specific biological environment, the presence of other drugs, and individual patient characteristics .

Direcciones Futuras

Propiedades

IUPAC Name |

N-(4-methoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2OS/c1-14-10-5-3-9(4-6-10)13-11-12-7-2-8-15-11/h3-6H,2,7-8H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTZHQSMUSXBSQY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=NCCCS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70358883 |

Source

|

| Record name | N-(4-methoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70358883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61452-16-2 |

Source

|

| Record name | N-(4-methoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70358883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-({[3-(3-chloro-1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}amino)benzoic acid](/img/structure/B213498.png)

![2-({1-(1-adamantyl)-4-nitro-1H-pyrazol-3-yl}carbonyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B213505.png)

![2-[(2,3-Dimethoxybenzoyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B213506.png)

![3-bromo-1-[3-(1-pyrrolidinylcarbonyl)-1-adamantyl]-1H-1,2,4-triazole](/img/structure/B213507.png)

![N-[1-(2-MORPHOLINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B213509.png)

![(1-ETHYL-2,3-DIMETHYL-1H-INDOL-5-YL)[4-(2-FURYLCARBONYL)PIPERAZINO]METHANONE](/img/structure/B213511.png)

![{3-[(4-bromophenoxy)methyl]phenyl}(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methanone](/img/structure/B213513.png)

METHANONE](/img/structure/B213514.png)